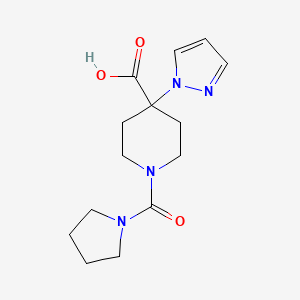

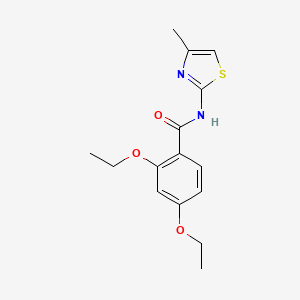

![molecular formula C13H8ClN3O2 B5488061 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5488061.png)

6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

“6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H8ClN3O2 . It has a molecular weight of 273.681 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H8ClN3O2 . More detailed structural information may be obtained from spectral data, such as NMR and MS .Chemical Reactions Analysis

Imidazopyridine is a versatile scaffold in medicinal chemistry, and its synthesis involves various chemical reactions . For instance, the Groebke-Blackburn-Bienaymé Reaction is one of the reactions that lead to a series of imidazopyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and formula. It has a molecular weight of 273.681 . More detailed properties may be obtained from spectral data .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds : A study by Zhang et al. (2019) described a strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, starting from the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method allows rapid access to new libraries in diversity-oriented synthesis, potentially including derivatives of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (Zhang et al., 2019).

Crystal Structure Analysis : The crystal structure of derivatives of imidazo[1,2-a]pyridine, including potentially this compound, was analyzed in a study by Koudad et al. (2015). They found that the imidazo[1,2-a] pyridine ring system is almost planar and forms specific dihedral angles with substituent groups (Koudad et al., 2015).

Biological Activity and Medicinal Chemistry

Antiproliferative Activity : Zhang et al. (2019) also noted the antiproliferative activity of the newly synthesized compounds against human colon cancer cell lines. This suggests potential medicinal applications for compounds including this compound in cancer research (Zhang et al., 2019).

Anticholinesterase Potential : A study by Kwong et al. (2019) on imidazo[1,2-a]pyridine-based derivatives, which could include this compound, investigated their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These inhibitors are relevant in the treatment of neurodegenerative diseases like Alzheimer's (Kwong et al., 2019).

- ine receptors using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

- Synthesis of Novel Heterocyclic Compounds : Hosseini and Bayat (2019) demonstrated a method to synthesize N-fused heterocyclic compounds including derivatives of this compound. Their method highlights the versatility and potential for generating structurally diverse compounds with varied biological activities (Hosseini & Bayat, 2019).

Chemical Analysis and Reactions

Evaluation as a Corrosion Inhibitor : Saady et al. (2021) explored the use of imidazo[4,5-b] pyridine derivatives, which could include this compound, as corrosion inhibitors. Their study provides insight into the potential industrial applications of these compounds in protecting metals against corrosion (Saady et al., 2021).

Chemical Synthesis and Reactions : Bazin et al. (2013) investigated various reactions of 2-chloro-3-nitroimidazo[1,2-a]pyridine, an analog of this compound, to expand the structural diversity of the imidazo[1,2-a]pyridine compounds. This research could provide a basis for the synthesis and application of similar compounds (Bazin et al., 2013).

Eigenschaften

IUPAC Name |

6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-10-3-6-13-15-12(8-16(13)7-10)9-1-4-11(5-2-9)17(18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCRIUWSMWCWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)

![4-(4-hydroxy-2-methylbenzo[h]quinolin-3-yl)-2-butanone](/img/structure/B5488017.png)

![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)

![N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)

![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)

![1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5488037.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)

![1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5488043.png)